1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DFB-OH) is a compound that has been studied extensively for its potential applications in scientific research. DFB-OH is a synthetic compound that is structurally similar to the natural product, 1,6-dihydropyridine-3-carboxylic acid (DHP-COOH), which is an intermediate in the biosynthesis of many biologically active compounds. DFB-OH has been found to have a wide range of applications in scientific research due to its ability to act as a potent inhibitor of a variety of enzymes and receptors.
Scientific Research Applications
Bioaccumulative Potential of Perfluorinated Acids
Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), has shown environmental persistence and detection across various wildlife globally. The bioaccumulation potential of these compounds is directly related to the length of the fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, suggesting a nuanced understanding of the environmental impact of fluorinated compounds, which could extend to the study of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Conder et al., 2008).
Microbial Degradation of Polyfluoroalkyl Chemicals
The degradation of polyfluoroalkyl chemicals, which could include complex molecules similar to the one , is an area of environmental science exploring the breakdown and environmental fate of such compounds. These studies highlight the importance of understanding both the chemical and biological pathways that influence the persistence and transformation of fluorinated compounds in the environment, potentially offering insights into the environmental behavior of complex fluorinated molecules like this compound (Liu & Avendaño, 2013).
Redox Mediators in Organic Pollutant Degradation
The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights the potential for chemical compounds to participate in or facilitate environmental remediation processes. Such research points to the broader applications of chemical compounds in environmental science, particularly in the degradation and transformation of persistent organic pollutants (Husain & Husain, 2007).
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines are significant in synthetic organic chemistry and pharmacology, suggesting that derivatives like this compound could have potential applications in these fields. The Hantzsch Condensation reaction is a primary method for synthesizing 1,4-dihydropyridines, indicating a pathway for synthesizing and potentially applying compounds with similar structures in medicinal chemistry (Sohal, 2021).
Safety and Hazards
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDASTILPYZJIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377521 |
Source
|
Record name | 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
242797-29-1 |
Source
|
Record name | 1-[(3,4-Difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242797-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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